2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Description
2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione (CAS: 387882-95-3) is a tricyclic imide derivative featuring a norbornene-fused isoindole core. Its molecular formula is C₁₄H₁₁FN₂O₄, with a molecular weight of 290.25 g/mol . The compound’s structure includes a 2-fluoro-5-nitrophenyl substituent, which introduces strong electron-withdrawing effects (via the nitro group) and moderate polarity (via fluorine). These properties make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to nitro-aromatic interactions.
Properties
IUPAC Name |
4-(2-fluoro-5-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O4/c16-10-4-3-9(18(21)22)6-11(10)17-14(19)12-7-1-2-8(5-7)13(12)15(17)20/h1-4,6-8,12-13H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGWKBHKXJCSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13F N2O3
- Molecular Weight : 284.27 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation : It acts as a modulator for specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
- Anticancer Studies : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Antimicrobial Activity : In vitro tests revealed that the compound exhibited significant antibacterial properties against strains of E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL .
- Neuroprotective Effects : Research on neuronal cultures indicated that the compound could mitigate oxidative stress-induced damage by enhancing the expression of antioxidant enzymes . This suggests potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to a broader class of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives. Below is a systematic comparison with analogs based on substituents, synthesis, and bioactivity:
Substituent Variations and Physicochemical Properties
Key Observations :
Key Observations :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione, and how can reaction parameters be optimized?
- Methodology : The synthesis typically involves multi-step organic reactions. A plausible route includes:
Precursor preparation : Start with fluorinated nitrophenol derivatives (e.g., 3-fluoro-4-nitrophenol) as aryl precursors .
Condensation : React with a bicyclic anhydride (e.g., 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione) under acidic or basic conditions to form the core structure.
Cyclization : Use catalysts like Lewis acids (e.g., ZnCl₂) or microwave-assisted methods to enhance reaction efficiency .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
- Optimization : Vary temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometric ratios of precursors. Monitor yields via HPLC or GC-MS .
Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR with deuterated solvents (e.g., DMSO-d₆) to assign protons and carbons, focusing on the fluorophenyl and nitro group environments. NOESY can confirm spatial arrangements .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in chloroform/methanol). Resolve the bicyclic framework and substituent orientations with SHELXTL software .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out isomeric byproducts .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic properties and reaction mechanisms of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Use B3LYP/6-31G(d) basis sets for nitro and fluoro substituent effects .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to study solubility and aggregation behavior.
- Reaction Pathway Analysis : Employ Gaussian or COMSOL Multiphysics to model cyclization transition states and energy barriers .
Q. How should researchers address contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
Dose-Response Validation : Repeat assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, HEK293) to identify concentration-dependent trends .
Mechanistic Studies : Use fluorescence microscopy to track cellular uptake and localization. Pair with proteomic profiling (LC-MS/MS) to identify protein targets .
Control Experiments : Test metabolites (e.g., nitro-reduced derivatives) to isolate bioactive species. Compare with structurally analogous compounds to rule off-target effects .
Q. What advanced separation techniques can improve the isolation of stereoisomers or byproducts during synthesis?
- Methodology :
- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to resolve enantiomers.
- Membrane Separation : Apply nanofiltration membranes (e.g., polyamide) to remove low-molecular-weight impurities .
- Crystallization Screening : Optimize solvent mixtures (e.g., acetone/water) for selective crystallization of the desired isomer .
Key Considerations for Methodological Rigor
- Theoretical Frameworks : Link studies to conceptual models (e.g., Hammett substituent constants for nitro/fluoro effects) to rationalize reactivity .
- Reproducibility : Document reaction conditions (e.g., humidity, inert gas use) to minimize variability in yields .
- Interdisciplinary Validation : Cross-validate biological activity data with computational predictions to build robust structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
